N-(1-(naphthalen-1-yl)ethyl)forMaMide

Overview

Description

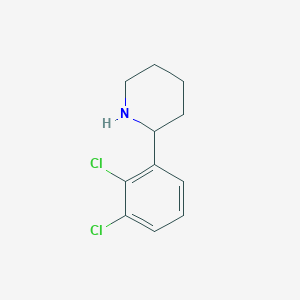

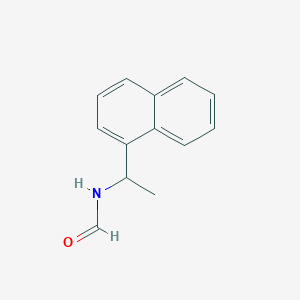

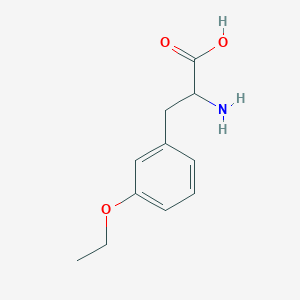

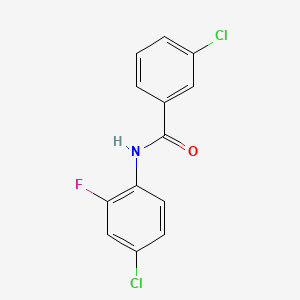

“N-(1-(naphthalen-1-yl)ethyl)forMaMide” is a chemical compound with the molecular formula C13H13NO . It has a molecular weight of 199.25 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a formamide group (HCONH2) attached to a naphthalene ring via an ethyl bridge .Physical And Chemical Properties Analysis

“this compound” has a predicted density of 1.108±0.06 g/cm3 and a predicted boiling point of 420.7±24.0 °C .Scientific Research Applications

1. Fluorescent Chemosensors and Metal Ion Detection

- N-ethyl-1-naphthalenecarboxamide, a related compound, has been synthesized and studied for its potential as a fluorescent chemosensor for metal ions. The studies indicate that it can form complexes with metal ions through coordination with the carbonyl oxygen of the amide group and π-electrons of the naphthalene ring, making it useful in detecting various metal ions (Kawakami et al., 2002).

- Another application is seen in the preconcentrative separation of chromium(VI) species, where a compound structurally similar to N-(1-(naphthalen-1-yl)ethyl)formamide was used to improve the detection sensitivity for chromium in flame atomic absorption spectrometry (Krishna et al., 2004).

2. Synthesis and Characterization of Complex Molecules

- Research includes the synthesis of novel copolymers containing pyridylazo-2-naphthoxyl groups, where this compound derivatives may find use in the creation of such complex molecules, particularly for applications in metal ion detection and analysis (Zhou et al., 2008).

- The study of N1-substituent effects in polyamine conjugates shows the potential of naphthalene derivatives in delivering substances into cells, which is crucial for various biomedical applications (Gardner et al., 2004).

3. Colorimetric Sensing and Fluorescence Studies

- A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and studied for their colorimetric sensing behavior towards fluoride anions. This highlights the potential of this compound derivatives in the development of sensitive colorimetric sensors (Younes et al., 2020).

- The study of the triplet excited state of naphthalene in mixed solvents, such as formamide, can provide insights into the fluorescence properties of this compound in various solvent environments (Kapoor & Gopinathan, 1991).

4. Material Science and Polymer Research

- Naphthalene diimides, closely relatedto this compound, have been extensively researched for their applications in material science. They are used in supramolecular chemistry, as sensors, and in host-guest complexes for molecular switching devices. Their applications also extend to catalysis and medicinal fields, such as DNA intercalations (Kobaisi et al., 2016).

- In the field of solar cell technology, derivatives of naphthalene diimide, similar in structure to this compound, are being explored for use as electron transporting materials in perovskite solar cells, demonstrating the potential of these compounds in renewable energy technologies (Jung et al., 2018).

5. Biomedical and Pharmacological Research

- Compounds structurally related to this compound have been synthesized and evaluated for their anticancer properties. These studies provide a basis for the potential use of naphthalene derivatives in the development of new therapeutic agents (Salahuddin et al., 2014).

- Additionally, naphthalene-ring containing diamine derivatives, which could include this compound analogs, have been studied for their thermal stability and potential applications in the creation of durable polyamides, useful in various industrial applications (Mehdipour‐Ataei et al., 2005).

Mechanism of Action

Target of Action

It is derived from 1-acetylnaphthalene, which is used in the preparation of s (-)-1- (1’'-naphthyl) ethanol, an important synthetic intermediate of mevinic acid analog .

Mode of Action

It is used in the preparation of ®- (+)-1- (1-naphthyl)ethylamine as an intermediate of cinacalcet . Cinacalcet is a drug that works by increasing the sensitivity of the calcium-sensing receptor to activation by extracellular calcium.

properties

IUPAC Name |

N-(1-naphthalen-1-ylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-10(14-9-15)12-8-4-6-11-5-2-3-7-13(11)12/h2-10H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBUNPZWRXVWADJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Nickel(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B1638482.png)

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B1638490.png)

![4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzenesulfonic acid](/img/structure/B1638523.png)